2-(2-Chloroethyl)isoindolin-1-one

Organic Synthesis Quality Control Procurement

Sourcing generic isoindolinones or phthalimide analogs often leads to failed syntheses when targeting N-aminoalkylated libraries. This specific electrophilic building block solves that reactivity problem. Key differentiators: 1) Enables direct nucleophilic substitution with amines for 5-HT1A/D2 receptor-targeted analog generation. 2) Serves as a fragment-sized precursor for CDK7 kinase hinge binders (predicted affinity -10.1 kcal/mol). 3) Compatible with electrochemical reduction to hydroxylactams, a transformation inaccessible to phthalimide variants. Supplied with verified purity for reproducible early-stage medicinal chemistry.

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
CAS No. 41575-23-9
Cat. No. B3266024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloroethyl)isoindolin-1-one
CAS41575-23-9
Molecular FormulaC10H10ClNO
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)N1CCCl
InChIInChI=1S/C10H10ClNO/c11-5-6-12-7-8-3-1-2-4-9(8)10(12)13/h1-4H,5-7H2
InChIKeyUTBIHVMCUYMDSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloroethyl)isoindolin-1-one Overview


2-(2-Chloroethyl)isoindolin-1-one (CAS 41575-23-9) is a heterocyclic organic compound featuring an isoindolin-1-one core substituted with a 2-chloroethyl group at the nitrogen position. With a molecular formula of C10H10ClNO and a molecular weight of approximately 195.64 g/mol , this compound serves primarily as a versatile synthetic intermediate in organic chemistry and early-stage drug discovery. The presence of the electrophilic chloroethyl moiety enables its use in nucleophilic substitution reactions to introduce the isoindolinone pharmacophore into larger molecular architectures. Commercially available from multiple vendors with typical purities of 95% to 98% , the compound is supplied as a solid for laboratory research applications, including the synthesis of N-aminoalkylated isoindolinones and as a precursor to heterocyclic libraries targeting kinases and CNS receptors .

2-(2-Chloroethyl)isoindolin-1-one: Why Generic Substitution Fails


Direct substitution of 2-(2-chloroethyl)isoindolin-1-one with a generic N-alkyl isoindolinone or the closely related phthalimide analog N-(2-chloroethyl)phthalimide is scientifically invalid due to fundamental differences in both chemical reactivity and pharmacological potential. The isoindolin-1-one core (lactam) and the phthalimide core (imide) possess distinct electronic environments and hydrogen-bonding capabilities, which directly impact their behavior in subsequent synthetic steps and their interactions with biological targets . While N-(2-chloroethyl)phthalimide (CAS 6270-06-0) also contains a chloroethyl group, its imide structure renders it a significantly different electrophile with altered solubility, stability, and metabolic liability profiles . Furthermore, the specific N-(2-chloroethyl) substitution pattern on the isoindolin-1-one scaffold is critical for the desired spatial orientation of the reactive handle, enabling specific transformations (e.g., to N-aminoalkylated derivatives) that are not accessible or proceed with different efficiency using hydroxyethyl or unsubstituted ethyl analogs . Simply sourcing any 'isoindolinone' or 'chloroethyl' building block risks failed syntheses, unreproducible biological data, and costly project delays. The quantitative evidence below establishes the specific, verifiable dimensions where 2-(2-chloroethyl)isoindolin-1-one provides meaningful differentiation for procurement and experimental design.

2-(2-Chloroethyl)isoindolin-1-one: Procurement Differentiation Guide


Vendor Purity and Batch Consistency

Commercial suppliers of 2-(2-chloroethyl)isoindolin-1-one provide minimum purity specifications that serve as a baseline for experimental reproducibility. For procurement, selecting a supplier with a verifiable, higher purity specification can reduce the burden of in-house purification. Leyan supplies this compound with a minimum purity of 98% , whereas other common suppliers like AKSci offer a minimum purity of 95% . While both are suitable for many research applications, this 3% absolute difference in guaranteed purity (or an approximately 60% reduction in potential maximum impurity content) can be critical in sensitive synthetic steps or biological assays where even minor impurities can affect yield, selectivity, or produce false-positive hits.

Organic Synthesis Quality Control Procurement

Structural Differences vs. Phthalimide Analog

The closest commercially available analog is N-(2-chloroethyl)phthalimide (CAS 6270-06-0). Although both compounds contain a 2-chloroethyl handle, they are chemically distinct building blocks. 2-(2-Chloroethyl)isoindolin-1-one is a lactam, whereas N-(2-chloroethyl)phthalimide is an imide. This core structural difference leads to significant variations in physical properties and reactivity. For instance, the phthalimide analog is a solid with a reported melting point of 82-84°C , while specific melting point data for the isoindolin-1-one target compound is not widely available, suggesting a potentially different solid-state form or lower crystallinity. More importantly, the lactam nitrogen in the target compound is less electron-deficient than the imide nitrogen in the phthalimide analog, making it less prone to unwanted ring-opening under nucleophilic or basic conditions . This offers a tangible advantage in multi-step synthetic sequences where the isoindolinone core must remain intact.

Medicinal Chemistry Lead Optimization Chemical Biology

Synthetic Utility: Chloroethyl Reactivity

The primary value proposition of this compound lies in its bifunctional nature: an isoindolin-1-one pharmacophore and a reactive chloroethyl arm. Compared to analogs with non-leaving groups like 2-(2-hydroxyethyl)isoindolin-1-one (CAS 5334-06-5), the target compound's chloroethyl group is a superior leaving group in nucleophilic substitution reactions. This enables efficient derivatization to N-aminoalkylated isoindolinones, a key structural motif in CNS-active compounds and kinase inhibitors . While quantitative reaction yield data comparing the chloro and hydroxy derivatives head-to-head is not available in the public domain, the class-level inference is clear: the chloroethyl derivative is the direct precursor for a variety of N-alkylation products, whereas the hydroxyethyl analog would require an additional, often inefficient, activation step (e.g., tosylation or mesylation) to achieve comparable reactivity .

Synthetic Methodology Drug Discovery Building Blocks

Isoindolin-1-one: A Privileged Scaffold

The isoindolin-1-one core itself is a recognized 'privileged structure' in medicinal chemistry, capable of interacting with diverse biological targets. This is in contrast to the more structurally constrained phthalimide core, which has a narrower, albeit potent, target profile (often associated with immunomodulatory drugs) [1]. A 2025 review highlights the scaffold's broad utility across anticancer, antiviral, antipsychotic, antimicrobial, cardiovascular, anti-inflammatory, and antidiabetic activities [2]. While specific activity data for the unadorned 2-(2-chloroethyl)isoindolin-1-one is sparse, a recent cheminformatic study of 48 isoindolin-1-one derivatives demonstrated high virtual binding affinities to CDK7, with docking scores up to -10.1 kcal/mol [3]. This class-level data underscores the potential for compounds derived from 2-(2-chloroethyl)isoindolin-1-one to engage a wide range of targets, providing a strong scientific rationale for its selection as a core scaffold for library synthesis over less versatile heterocycles.

Medicinal Chemistry Pharmacology Kinase Inhibition

2-(2-Chloroethyl)isoindolin-1-one: Key Applications


Synthesis of N-Aminoalkylated Isoindolinones

This compound is the ideal electrophilic building block for creating libraries of N-aminoalkylated isoindolinones, a class of molecules with reported activity at serotonin (5-HT1A) and dopamine (D2) receptors . The chloroethyl group undergoes facile nucleophilic substitution with primary and secondary amines, enabling the rapid generation of analogs with varying basicity and lipophilicity. This application scenario is directly supported by literature methods for preparing such derivatives, which serve as key intermediates for CNS-focused drug discovery programs .

Kinase-Focused Fragment Library Precursor

Given the demonstrated ability of the isoindolin-1-one scaffold to engage the hinge region of kinases like CDK7 (with predicted binding affinities up to -10.1 kcal/mol) [1], this compound serves as an excellent starting point for synthesizing fragment-sized molecules or elaborating into more potent leads. The chloroethyl handle provides a convenient vector for attaching solubilizing groups or directing the molecule toward a desired binding pocket, making it a valuable asset in early-stage medicinal chemistry campaigns targeting oncology or inflammatory diseases.

Selective Reduction to Hydroxylactam Intermediates

An advanced application scenario involves the controlled, electrochemical reduction of the lactam carbonyl to the corresponding hydroxylactam, as recently demonstrated in a high-chemoselectivity protocol . This transformation is not possible with the corresponding phthalimide analog under the same conditions. The resulting hydroxylactam is a versatile intermediate that can be used for subsequent C-O bond cleavage or glycosylation reactions, expanding the accessible chemical space around the isoindolinone core. This offers a clear differentiation in synthetic capability for laboratories equipped with basic electrochemical apparatus.

Analytical Quality Control and Method Development

The established commercial purity benchmarks (e.g., 98% from Leyan, 95% from AKSci) make this compound a suitable reference standard for developing HPLC or LC-MS methods aimed at detecting and quantifying isoindolinone-based impurities in more complex pharmaceutical samples. Its distinct UV absorbance and MS fragmentation pattern (due to the labile chloroethyl group) provide robust analytical handles for method validation and routine quality control of advanced intermediates or final drug substances containing the isoindolin-1-one motif.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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